molecular formula C10H11F2NO B11903611 3-((2,6-Difluorobenzyl)oxy)azetidine

3-((2,6-Difluorobenzyl)oxy)azetidine

Cat. No.: B11903611
M. Wt: 199.20 g/mol
InChI Key: LEWSEAMTYWDDBU-UHFFFAOYSA-N
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Description

3-((2,6-Difluorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H11F2NO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 2,6-difluorobenzyl group attached via an oxygen atom

Preparation Methods

The synthesis of 3-((2,6-Difluorobenzyl)oxy)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzyl alcohol and azetidine.

    Reaction Conditions: The 2,6-difluorobenzyl alcohol is first converted to its corresponding halide (e.g., bromide or chloride) using reagents like thionyl chloride or phosphorus tribromide.

    Nucleophilic Substitution: The halide is then reacted with azetidine in the presence of a base such as sodium hydride or potassium carbonate to form this compound.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

3-((2,6-Difluorobenzyl)oxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different substituents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break the ether bond, yielding 2,6-difluorobenzyl alcohol and azetidine.

Scientific Research Applications

3-((2,6-Difluorobenzyl)oxy)azetidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((2,6-Difluorobenzyl)oxy)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-((2,6-Difluorobenzyl)oxy)azetidine can be compared with other similar compounds, such as:

    3-((2,6-Dichlorobenzyl)oxy)azetidine: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and biological activity.

    3-((2,6-Difluorobenzyl)oxy)pyrrolidine: This compound has a five-membered pyrrolidine ring instead of the four-membered azetidine ring, which can influence its chemical properties and applications.

    3-((2,6-Difluorobenzyl)oxy)morpholine: This compound contains a morpholine ring, which introduces an oxygen atom into the ring structure, potentially altering its interactions with biological targets.

The uniqueness of this compound lies in its specific combination of the azetidine ring and the 2,6-difluorobenzyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methoxy]azetidine

InChI

InChI=1S/C10H11F2NO/c11-9-2-1-3-10(12)8(9)6-14-7-4-13-5-7/h1-3,7,13H,4-6H2

InChI Key

LEWSEAMTYWDDBU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=C(C=CC=C2F)F

Origin of Product

United States

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